molecular formula C22H20N4O3 B2642870 4-oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid CAS No. 1010918-40-7

4-oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2642870
CAS No.: 1010918-40-7
M. Wt: 388.427
InChI Key: KMIDOMHTIMVALS-UHFFFAOYSA-N
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Description

4-Oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid is a pyrazoline-containing derivative featuring a quinoxaline core and an o-tolyl (2-methylphenyl) substituent.

Properties

IUPAC Name

4-[5-(2-methylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-4-2-3-5-16(14)18-13-20(26(25-18)21(27)8-9-22(28)29)15-6-7-17-19(12-15)24-11-10-23-17/h2-7,10-12,20H,8-9,13H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIDOMHTIMVALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid typically involves multi-step organic reactions. One common approach is to start with the quinoxaline derivative, which undergoes a series of reactions including condensation, cyclization, and functional group transformations to form the desired product. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

4-oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial, anticancer, or enzyme inhibition properties.

    Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

The compound is compared to structurally related pyrazoline derivatives, focusing on substituent effects, synthesis, and physicochemical properties. Key analogs include variations in aryl substituents, halogenation patterns, and heterocyclic systems.

Structural and Substituent Variations
Compound Name (ID) Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Purity (%) Yield (%) Key Features
Target Compound R1 = Quinoxalin-6-yl; R2 = o-tolyl C₂₂H₁₈N₄O₃ 386.4 N/A N/A Quinoxaline core; methylphenyl group
Compound 12 R1 = 6-Chloro-2-oxo-4-phenylquinolin-3-yl; R2 = 3-fluorophenyl C₂₉H₂₀ClFN₂O₃ 522.9 >95 86 Chloroquinoline; fluorophenyl
Compound 24 R1 = 4-(4-Bromophenyl)-2-oxoquinolin-3-yl; R2 = phenyl C₂₈H₂₂BrN₃O₃ 540.4 >95 86 Bromophenyl; high yield
CAS 946279-09-0 R1 = Quinoxalin-6-yl; R2 = thiophen-2-yl C₁₉H₁₆N₄O₃S 380.4 >95 Discontinued Thiophene substitution
Compound 66 R1 = 4-(Trifluoromethyl)phenyl; R2 = 2-oxo-4-phenylquinolin-3-yl C₂₉H₂₂F₃N₃O₃ 529.5 N/A 71 Trifluoromethyl group; moderate yield

Key Observations :

  • Quinoxaline vs. Quinoline: The target compound’s quinoxaline core (a bicyclic system with two nitrogen atoms) may enhance π-π stacking compared to monocyclic aryl groups (e.g., phenyl in Compound 24) or quinoline derivatives (e.g., Compound 12) .
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl in Compound 12, Br in Compound 24) improve stability and binding affinity, whereas electron-donating groups (e.g., methoxy in Compound 15 ) may alter solubility.
  • Heterocyclic Variations : Thiophene substitution (CAS 946279-09-0) reduces molecular weight and may influence metabolic stability compared to aromatic systems .
Pharmacological Implications
  • Quinoxaline Advantage: The quinoxaline moiety’s dual nitrogen atoms may enhance interactions with kinase ATP-binding pockets compared to single-nitrogen heterocycles (e.g., quinoline in Compound 12) .
  • Acid Moieties: The butanoic acid group in all analogs facilitates solubility and salt formation, critical for bioavailability. Substituents like trifluoromethyl (Compound 66) or thiophene (CAS 946279-09-0) may alter logP values and membrane permeability .

Biological Activity

4-oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for exploring its possible use in medicinal chemistry.

The molecular formula of the compound is C22H20N4O3C_{22}H_{20}N_{4}O_{3}, with a molecular weight of 388.4 g/mol. Its structure includes a quinoxaline moiety, which is known for various biological activities, and a butanoic acid functional group that may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC22H20N4O3C_{22}H_{20}N_{4}O_{3}
Molecular Weight388.4 g/mol
CAS Number1010894-23-1

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, derivatives of quinoxaline have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that the compound may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), as well as affecting mitogen-activated protein kinases (MAPK) signaling pathways .

Antimicrobial Activity

Quinoxaline derivatives have also demonstrated antimicrobial properties against various pathogens. The presence of the quinoxaline ring system in the compound enhances its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth.

Case Studies

  • In Vitro Studies : A study evaluated the anti-inflammatory effects of similar quinoxaline derivatives in RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS). The results showed that these compounds significantly reduced NO production and downregulated inflammatory markers, indicating their potential as anti-inflammatory agents .
  • In Vivo Studies : In animal models, compounds structurally related to this compound exhibited reduced edema in carrageenan-induced paw inflammation models, demonstrating their efficacy in reducing inflammation in vivo .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of COX and iNOS : By inhibiting these enzymes, the compound may effectively reduce the synthesis of pro-inflammatory mediators.
  • Downregulation of MAPK Pathways : This pathway is crucial for cellular responses to stress and inflammation; thus, modulation could lead to decreased inflammatory responses.

Q & A

Basic Questions

Q. How can the purity of 4-oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid be validated after synthesis?

  • Methodological Answer : Purity validation requires a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) is used to confirm ≥95% purity by area normalization . Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) resolves structural integrity, with key signals including the pyrazole ring protons (δ 3.2–4.1 ppm for dihydro protons) and the quinoxaline aromatic protons (δ 7.5–8.3 ppm) . Mass spectrometry (ESI-MS) further corroborates molecular weight.

Q. What synthetic routes are effective for introducing the quinoxaline moiety into pyrazoline-based butanoic acid derivatives?

  • Methodological Answer : The quinoxaline group is typically introduced via cyclocondensation reactions. A common approach involves reacting 6-aminoquinoxaline with α,β-unsaturated ketones under acidic conditions (e.g., acetic acid) to form the pyrazoline ring, followed by coupling with a butanoic acid derivative via nucleophilic substitution or amide bond formation . Solvent choice (e.g., ethanol or DMF) and reflux conditions (2–4 hours) are critical for yield optimization .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry of the 4,5-dihydropyrazole ring?

  • Methodological Answer : 1H NMR coupling constants (e.g., J = 8–12 Hz for trans-dihydro protons) and NOESY experiments are essential for stereochemical assignment. For example, NOE interactions between the o-tolyl methyl group and specific pyrazole protons can confirm spatial proximity, resolving cis/trans isomerism .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathways for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and reaction energetics to identify low-barrier pathways . Coupled with cheminformatics tools, these methods predict optimal solvents (e.g., ethanol vs. DMF) and catalysts (e.g., p-toluenesulfonic acid) by analyzing electronic parameters (e.g., HOMO-LUMO gaps) and steric effects . ICReDD’s integrated computational-experimental workflows reduce trial-and-error iterations by 40–60% .

Q. What strategies address contradictory bioactivity data arising from varying substituent positions on the pyrazole ring?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies are critical. For example:

Substituent PositionObserved BioactivityKey Interaction
3-(o-Tolyl) Enhanced kinase inhibitionHydrophobic pocket binding
5-(Quinoxalin-6-yl) DNA intercalationπ-π stacking
Contradictions (e.g., anti-inflammatory vs. cytotoxic effects) are resolved by molecular docking simulations (e.g., AutoDock Vina) to map binding modes and free energy calculations (MM-GBSA) .

Q. How do solvent polarity and reaction temperature influence the regioselectivity of pyrazoline ring formation?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor cyclization via stabilization of zwitterionic intermediates, while higher temperatures (80–100°C) accelerate keto-enol tautomerization, directing regioselectivity toward the 4,5-dihydropyrazole product . Experimental design (DoE) matrices, such as central composite designs, statistically validate these parameters by analyzing yield and purity responses .

Q. What mechanistic insights explain the compound’s instability under basic conditions?

  • Methodological Answer : The butanoic acid moiety undergoes β-ketoacid decarboxylation at pH > 8, confirmed by CO2 evolution in gas chromatography (GC-MS) and degradation product analysis via LC-MS . Stabilization strategies include protonation of the carboxylate group (pH 4–6 buffers) or formulation as a prodrug (e.g., methyl ester) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC50 values for kinase inhibition assays?

  • Methodological Answer : Variability often stems from assay conditions (e.g., ATP concentration, pH). Normalize data using a reference inhibitor (e.g., staurosporine) and validate via orthogonal assays (e.g., SPR for binding affinity) . For example:

Assay TypeIC50 (nM)Conditions
Fluorescence Polarization120 ± 151 mM ATP, pH 7.4
Radioactive Filter Binding85 ± 10100 µM ATP, pH 7.0

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